Cas no 119309-02-3 (4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-)
![4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl- structure](https://es.kuujia.com/scimg/cas/119309-02-3x500.png)
119309-02-3 structure
Nombre del producto:4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl- Propiedades químicas y físicas
Nombre e identificación
-
- 4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-
- Atalantoflavone
- 5-(2-Aminoethyl)-2-hydroxyphenyl benzoate
- Limonianin
- 5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- [ "" ]
- F93998
- CHEMBL465808
- 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
- 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-pyrano[2,3-h]chromen-4-one
- DTXSID701316885
- HY-N2906
- 2-(4-hydroxyphenyl)-8,8-dimethyl-5-oxidanyl-pyrano(2,3-h)chromen-4-one
- starbld0000825
- 5,4'-Dihydroxy-7,8-(2,2-dimethylpyrano)flavone
- LMPK12110420
- X9PW4WPE82
- FS-9509
- CHEBI:175275
- CS-0023501
- 5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one, 9CI
- AKOS040761385
- 4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-
- 119309-02-3
- 5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one, 9ci
- 5-HYDROXY-2-(4-HYDROXYPHENYL)-8,8-DIMETHYL-4H,8H-PYRANO[2,3-F]CHROMEN-4-ONE
- 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano(2,3-h)chromen-4-one
-
- Renchi: InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
- Clave inchi: YEUHAZULDUVZLA-UHFFFAOYSA-N
- Sonrisas: OC1=CC=C(C=C1)C2O=C3C(=C(=O)C=2)C(O)=CC4=C3C=CC(C)(C)O4
Atributos calculados
- Calidad precisa: 336.10000
- Masa isotópica única: 336.09977361g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 1
- Complejidad: 599
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 76Ų
- Xlogp3: 3
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.4±0.1 g/cm3
- Punto de ebullición: 584.1±50.0 °C at 760 mmHg
- Punto de inflamación: 214.6±23.6 °C
- PSA: 79.90000
- Logp: 4.05540
- Presión de vapor: 0.0±1.7 mmHg at 25°C
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45350-5mg |
5-(2-Aminoethyl)-2-hydroxyphenyl benzoate |
119309-02-3 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-08 | |
TargetMol Chemicals | TN3465-1 ml * 10 mm |
Atalantoflavone |
119309-02-3 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
TargetMol Chemicals | TN3465-5mg |
Atalantoflavone |
119309-02-3 | 5mg |
¥ 3330 | 2024-07-20 | ||
A2B Chem LLC | AE17470-1mg |
Atalantoflavone |
119309-02-3 | 97% | 1mg |
$495.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3465-1 mg |
Atalantoflavone |
119309-02-3 | 1mg |
¥2435.00 | 2021-09-23 | ||
TargetMol Chemicals | TN3465-5 mg |
Atalantoflavone |
119309-02-3 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN3465-1 mL * 10 mM (in DMSO) |
Atalantoflavone |
119309-02-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 |
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl- Literatura relevante
-
Mohammad Nur-e-Alam,Muhammad Yousaf,Ifat Parveen,Rahman M. Hafizur,Usman Ghani,Sarfaraz Ahmed,Abdul Hameed,Michael D. Threadgill,Adnan J. Al-Rehaily Org. Biomol. Chem. 2019 17 1266
-
Emadeldin M. Kamel,Albandari Bin-Ammar,Ashraf A. El-Bassuony,Mohammed M. Alanazi,Ali Altharawi,Ahmad F. Ahmeda,Ashwag S. Alanazi,Al Mokhtar Lamsabhi,Ayman M. Mahmoud RSC Adv. 2023 13 12361
119309-02-3 (4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-) Productos relacionados
- 912934-76-0(3-Bromo-5-(2-chlorophenyl)pyridine)
- 38228-97-6(n,n'-diisopropylphthalamide)
- 1416357-25-9(1-4-methoxy-2-(trifluoromethyl)phenylpiperazine)
- 1890206-77-5(2-(2,2-dimethylpropyl)-1,3-oxazole-5-carboxylic acid)
- 160816-43-3(4-(Morpholin-4-ylcarbonyl)benzoic Acid)
- 1094533-53-5(N-(3-acetylphenyl)-2-bromo-3-methylbutanamide)
- 2413903-71-4(tert-butyl N-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)
- 1424386-54-8(1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol)
- 1804489-38-0(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2649046-42-2(1-bromo-3-fluoro-2-(1-isocyanatoethyl)benzene)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:119309-02-3)Atalantoflavone

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe